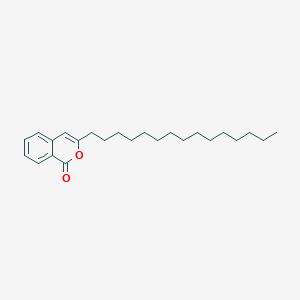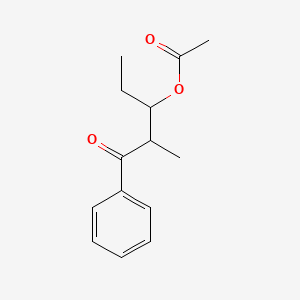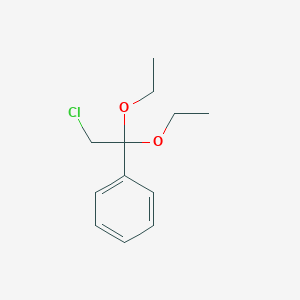
1,2-Cyclohexanediol, monomethanesulfonate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediol, monomethanesulfonate, trans- is an organic compound with the molecular formula C7H14O4S. It is a derivative of 1,2-cyclohexanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is known for its stereochemistry, specifically the trans-configuration, which means that the substituents are on opposite sides of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanediol, monomethanesulfonate, trans- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide (NBS) in an aqueous medium to form trans-2-bromocyclohexanol.
Epoxide Formation: The bromohydrin intermediate is treated with a base to form 1,2-epoxycyclohexane.
Epoxide Opening: The epoxide is then opened in the presence of methanesulfonic acid to yield 1,2-cyclohexanediol, monomethanesulfonate, trans-.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediol, monomethanesulfonate, trans- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to 1,2-cyclohexanediol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: 1,2-Cyclohexanediol.
Substitution: Various substituted cyclohexanediol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediol, monomethanesulfonate, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-cyclohexanediol, monomethanesulfonate, trans- involves its interaction with various molecular targets:
Epoxide Formation and Opening: The compound can form epoxides, which are reactive intermediates that can undergo nucleophilic attack.
Enzyme Interaction: It can interact with enzymes that catalyze oxidation and reduction reactions, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanediol, trans-: Similar structure but lacks the methanesulfonate group.
1,2-Cyclohexanediol, 1-methyl-, trans-: Similar structure with a methyl group instead of methanesulfonate.
trans-1,2-Cyclohexanediol mono((-)-menthoxyacetate): Another derivative with a different substituent.
Uniqueness
1,2-Cyclohexanediol, monomethanesulfonate, trans- is unique due to its methanesulfonate group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113391-96-1 |
|---|---|
Fórmula molecular |
C7H14O4S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
[(1R,2R)-2-hydroxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
ZAWFZEFXFJKOLK-RNFRBKRXSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1O |
SMILES canónico |
CS(=O)(=O)OC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


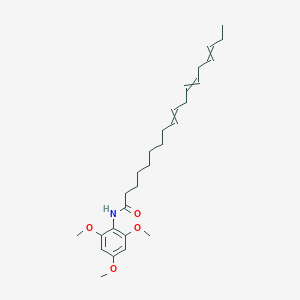
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
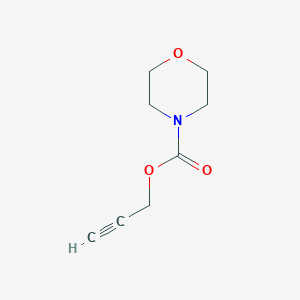
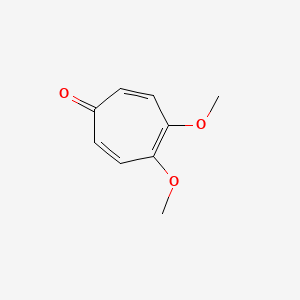
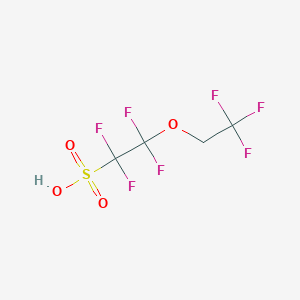
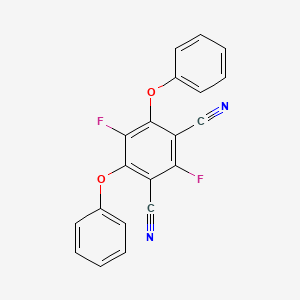
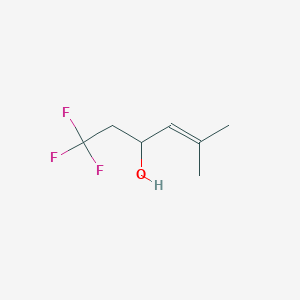
![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)

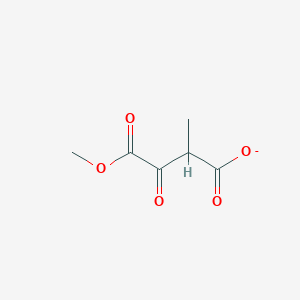
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
